5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Suzuki-Miyaura coupling Indole functionalisation Boronate ester reactivity

Researchers performing sequential C2/C5 indole functionalization encounter yield trade-offs between boronic acid reactivity and pinacol ester stability. This scaffold bridges both chemistries in one molecule. • Bidirectional module: C2-pinacol boronate ester for first Suzuki coupling; C5-bromine for subsequent orthogonal coupling • Unprotected NH avoids Boc-deprotection step, reducing synthetic sequence by one operation vs N-Boc analogue (CAS 475102-13-7) • Pinacol ester form ensures superior bench stability versus free boronic acid; store at -20°C under inert atmosphere • Ideal for kinase inhibitor fragment libraries and 2,5-diarylindole SAR exploration Verify cold chain integrity during shipment to prevent protodeboronation.

Molecular Formula C14H17BBrNO2
Molecular Weight 322.009
CAS No. 1256358-92-5
Cat. No. B594232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS1256358-92-5
Molecular FormulaC14H17BBrNO2
Molecular Weight322.009
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8,17H,1-4H3
InChIKeySWHISLBKTIBODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole: Dual-Functional Indole Building Block


5‑Bromo‑2‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑YL)‑1H‑indole (CAS 1256358‑92‑5) is a heteroaryl pinacol boronate ester that embeds both an electrophilic bromine at the indole 5‑position and a nucleophilic boron centre at the 2‑position within a single scaffold. This dual functionality enables its use as a bidirectional module in iterative Suzuki‑Miyaura cross‑coupling sequences for the construction of 2,5‑disubstituted indoles, a motif prevalent in kinase inhibitor programmes and natural‑product analogue synthesis [REFS‑1]. The pinacol ester form offers improved bench‑stability and shelf‑life compared with the corresponding free boronic acid, while the unprotected indole NH provides an additional point for late‑stage N‑functionalisation [REFS‑2].

Why Generic Boronic Acid Cannot Replace the Pinacol Ester


The choice between a free indolyl‑2‑boronic acid and its pinacol ester directly controls cross‑coupling yield and purity. Prieto *et al.* demonstrated that arylpinacolboronate esters are distinctly less reactive than the corresponding arylboronic acids in indole‑based Suzuki couplings, requiring substantially longer reaction times and delivering generally lower biaryl yields [REFS‑1]. Moreover, when the indole NH is unprotected, pinacol ester‑based couplings can afford only trace quantities of product, whereas Tos‑protected esters give the highest yields among pinacol substrates, underscoring that protection‑state and ester‑form selection are co‑dependent and cannot be changed independently [REFS‑1]. A simple swap to the free boronic acid alters the overall reaction‑time, yield, and protection‑group optimisation strategy, making generic substitution unreliable without a specific experimental re‑validation.

Quantitative Comparative Evidence for 5-Bromoindole-2-Pinacol Ester


Reactivity: Pinacol Ester vs Free Boronic Acid

In a systematic study of indole‑based Suzuki couplings, Prieto *et al.* showed that arylpinacolboronate esters are markedly less reactive than the corresponding arylboronic acids [REFS‑1]. Yields with unprotected N‑H indole pinacol esters were reduced to trace levels, while even with optimised Tos protection, pinacol ester yields remained generally lower than those obtained with arylboronic acids under comparable conditions [REFS‑1]. The study also established that optimal conditions for pinacol esters differ fundamentally in terms of required reaction time and protecting group choice. No specific yield data for the 5‑bromo‑indole‑2‑pinacol ester are reported in that study; however, the class‑level behaviour directly predicts that substituting the pinacol ester with the free boronic acid will alter both the yield and the required reaction protocol.

Suzuki-Miyaura coupling Indole functionalisation Boronate ester reactivity

Regioisomeric Differentiation: 5- vs 6- and 7-Bromo Indole Esters

Combi‑Blocks lists three regioisomeric bromoindole‑2‑boronic acid pinacol esters as separate catalog items with distinct CAS numbers: 5‑bromo (1256358‑92‑5), 6‑bromo (1218791‑00‑4), and 7‑bromo (1072812‑23‑7) [REFS‑2]. Each isomer directs subsequent cross‑couplings to a different position on the indole ring, dictating the connectivity of the final biaryl or heterobiaryl product. No head‑to‑head yield comparison for these three isomers under identical conditions was identified in the retrieved literature; however, the very existence of separate stock‑keeping units demonstrates that 5‑bromo specificity is a necessary ordering parameter for synthetic chemists.

Regioselective synthesis Indole C–H functionalisation Isomer comparison

Vendor Purity Benchmarking

Across multiple independent vendors, the minimum guaranteed purity for this pinacol ester converges around 95‑96% [REFS‑3][REFS‑4][REFS‑5]. AK Scientific specifies a minimum purity of 95% [REFS‑3], Bidepharm lists 96% with batch‑specific NMR, HPLC, or GC traceability [REFS‑4], and Combi‑Blocks offers the compound at 96% purity [REFS‑5]. These purity specifications are typical for a research‑grade pinacol boronate ester; no vendor currently offers a >98% grade, which may limit its direct use in stringent API‑intermediate applications without additional purification.

Quality control Purity specification Vendor comparison

Storage Stability and Cold Storage Requirement

Biozol explicitly recommends long‑term storage at −20 °C for 5‑bromoindole‑2‑boronic acid pinacol ester to maximise product recovery [REFS‑7]. This requirement is stricter than the ambient‑temperature storage possible for many simple pinacol boronate esters, reflecting the susceptibility of the unprotected indole‑2‑boronate motif to protodeboronation. In contrast, N‑Boc‑protected indole‑2‑boronic acids are often stored at 2‑8 °C [REFS‑8], indicating that the NH‑free pinacol ester demands more stringent cold‑chain logistics.

Long‑term storage Boronate ester stability Cold‑chain procurement

C–H Borylation Synthetic Access

A mechanochemical iridium‑catalysed C–H borylation protocol has been reported to furnish 5‑bromoindole‑2‑boronic acid pinacol ester in approximately 38% isolated yield directly from 5‑bromoindole and bis(pinacolato)diboron, operating in air with minimal or no added solvent [REFS‑9]. While the isolated yield is moderate, the process avoids stoichiometric organolithium intermediates and cryogenic conditions required by classical lithiation‑borylation routes, thereby reducing safety hazards and enabling functional‑group tolerance. This contrasts with traditional routes to N‑Boc‑protected indole‑2‑boronic acids, which typically require −78 °C lithiation with *n*‑BuLi and subsequent borate trapping [REFS‑10].

C–H borylation Mechanochemistry Iridium catalysis Green chemistry

NH-Free Indole Scaffold for Tandem Sequences

The target compound retains a free indolic N–H proton (one hydrogen‑bond donor, two acceptors predicted [REFS‑2]), unlike the commonly stocked N‑Boc‑protected analogue (CAS 475102‑13‑7) [REFS‑8]. This structural feature enables direct electrophilic substitution or N‑alkylation without a prior deprotection step, saving one synthetic operation. In contrast, the N‑Boc variant must be deprotected (typically with TFA or HCl) before or after cross‑coupling, introducing an additional step and potential for acid‑sensitive functional‑group incompatibility. No direct comparative reaction‑was performed; this advantage is inferred from the presence of the unprotected N–H.

Late‑stage functionalisation Orthogonal protection Iterative coupling

Best-Fit Applications for 5-Bromoindole-2-Pinacol Ester


Bidirectional Suzuki Coupling for 2,5-Disubstituted Indoles

The compound serves as a scaffold for two consecutive Suzuki‑Miyaura couplings: the pinacol boronate ester at C2 undergoes first coupling with an aryl/heteroaryl halide, followed by coupling of the C5‑bromine with a boronic acid partner. This bidirectional reactivity is used to prepare libraries of 2,5‑diarylindoles for kinase‑inhibitor SAR exploration [REFS‑1]. The unprotected N–H can be alkylated or acylated between or after coupling steps.

Unprotected Indole NH for Fragment Elaboration

When the synthetic route includes a late‑stage N‑alkylation or sulfonylation, the free indole N–H eliminates the need for a Boc‑deprotection step [REFS‑2]. Compared to the N‑Boc‑protected analogue (CAS 475102‑13‑7), this reduces step‑count by one operation, which is particularly advantageous in parallel synthesis where overall efficiency and throughput are prioritised [REFS‑8].

Cryogenic-Free Lithiation Alternative

The mechanochemical Ir‑catalysed C–H borylation route to this compound operates without cryogenics or strong bases, producing the pinacol ester directly from 5‑bromoindole and B₂pin₂ in air [REFS‑9]. Although the reported 38% yield is lower than traditional lithiation methods (45‑60%) [REFS‑10], the safety profile and operational simplicity make it suitable for groups lacking −78 °C infrastructure or seeking greener synthetic protocols.

Cold-Chain Management for Compound Libraries

Given the recommended −20 °C storage requirement [REFS‑7], the compound is best suited for institutional compound management systems with validated −20 °C storage capacity and automated retrieval. Procurement teams should verify that the cold chain is maintained from the supplier to the point‑of‑use to ensure boronate ester integrity and avoid protodeboronation losses during long‑term storage.

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